

Zidovudine-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Zidovudine-d4

Cat. No.: B12371210

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This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of **Zidovudine-d4**. **Zidovudine-d4**, a deuterated analog of the antiretroviral drug Zidovudine, serves as a critical internal standard in pharmacokinetic and bioanalytical studies.^[1] Its isotopic labeling allows for precise quantification of Zidovudine in biological matrices by mass spectrometry. This guide details the analytical methodologies employed to ensure the identity, purity, and quality of **Zidovudine-d4** reference standards.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for **Zidovudine-d4** provides essential data on its quality and purity. The following tables summarize the typical quantitative information found on a CoA.

Table 1: Identification and General Properties

Parameter	Specification	Result
Product Name	Zidovudine-d4	Conforms
Molecular Formula	C ₁₀ H ₉ D ₄ N ₅ O ₄	Conforms
Appearance	A white to off-white solid	Conforms
Solubility	Soluble in Methanol	Conforms
Melting Point	113-115 °C	114 °C

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Purity (by HPLC)	HPLC-UV	≥ 98%	99.5%
Isotopic Purity	LC-MS	≥ 99% Deuterium incorporation	99.8%
Unlabeled Zidovudine	LC-MS	≤ 0.5%	0.15%
Other Impurities	HPLC-UV	Individual Impurity ≤ 0.1%	Conforms
Total Impurities ≤ 0.5%	0.35%		
Loss on Drying	Gravimetric	≤ 1.0%	0.2%
Residue on Ignition	Gravimetric	≤ 0.1%	< 0.1%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of **Zidovudine-d4** and quantifying impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.^[2]
- Flow Rate: Typically 1.0 mL/min.^[2]
- Detection Wavelength: UV detection at 265 nm or 270 nm.^{[2][3]}
- Sample Preparation: A known concentration of **Zidovudine-d4** is dissolved in the mobile phase or a suitable solvent like methanol.
- Procedure: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to **Zidovudine-d4** is recorded. The area of the main peak and any impurity peaks are integrated to calculate the purity and impurity levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is employed to confirm the molecular weight of **Zidovudine-d4** and to determine its isotopic purity, specifically the percentage of deuterium incorporation and the presence of any unlabeled Zidovudine.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight mass analyzer).
- Ionization Source: Electrospray ionization (ESI) is typically used.
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is monitored to distinguish between **Zidovudine-d4** and unlabeled Zidovudine.
- Procedure: A solution of **Zidovudine-d4** is introduced into the LC-MS system. The mass spectrometer is set to monitor for the m/z of both **Zidovudine-d4** and unlabeled Zidovudine.

The relative peak areas of the corresponding mass signals are used to calculate the isotopic purity.

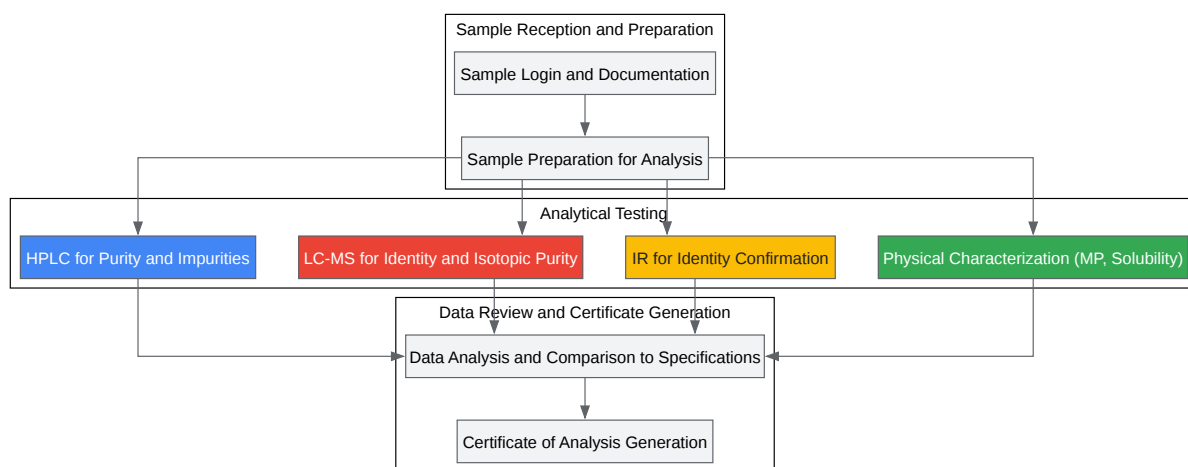
Identity Confirmation by Infrared Spectroscopy

Infrared (IR) spectroscopy is used to confirm the chemical identity of the **Zidovudine-d4** by comparing its spectrum to that of a known reference standard.^[3]

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Procedure:** The IR spectrum of the sample is recorded and compared with the reference spectrum of Zidovudine. The presence of characteristic absorption bands confirms the identity of the compound's functional groups.

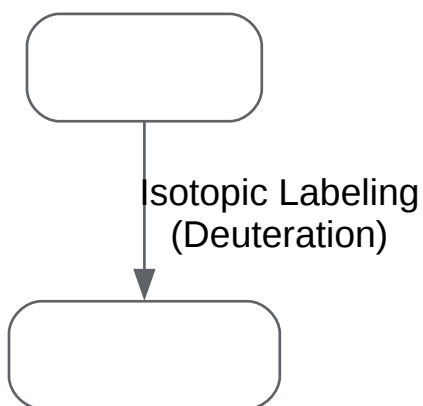
Visualizations

The following diagrams illustrate key aspects of **Zidovudine-d4** analysis and its chemical context.



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Caption: Workflow for a Certificate of Analysis.



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Caption: Relationship between Zidovudine and **Zidovudine-d4**.

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